Potassium trifluoro(phenanthren-9-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(phenanthren-9-yl)borate is an organoboron compound with the molecular formula C14H9BF3K and a molecular weight of 284.13 g/mol . This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(phenanthren-9-yl)borate typically involves the reaction of phenanthrene with boron trifluoride and potassium fluoride. The process can be summarized as follows:
- The intermediate is then treated with potassium fluoride to yield this compound .
Phenanthrene: is reacted with in the presence of a suitable solvent to form the intermediate phenanthren-9-ylboronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(phenanthren-9-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(phenanthren-9-yl)borate has several applications in scientific research:
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which potassium trifluoro(phenanthren-9-yl)borate exerts its effects is primarily through its role as a boron-containing reagent. In cross-coupling reactions, the compound acts as a source of the phenanthren-9-yl group, which is transferred to the target molecule in the presence of a palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, facilitating efficient bond formation .
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro(4-(phenanthren-9-yl)phenyl)borate
- Potassium trifluoro(2-naphthyl)borate
- Potassium trifluoro(prop-2-enyl)borate
Uniqueness: Potassium trifluoro(phenanthren-9-yl)borate is unique due to its specific phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where the phenanthrene structure is desired .
Eigenschaften
Molekularformel |
C14H9BF3K |
---|---|
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
potassium;trifluoro(phenanthren-9-yl)boranuide |
InChI |
InChI=1S/C14H9BF3.K/c16-15(17,18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H;/q-1;+1 |
InChI-Schlüssel |
UIXZVYUWQLDNOE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=CC=CC=C2C3=CC=CC=C13)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.